molecular formula C8H17NOSi B3135668 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile CAS No. 40326-16-7

3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile

Cat. No.: B3135668
CAS No.: 40326-16-7
M. Wt: 171.31 g/mol
InChI Key: QLKKZICTVGOYHN-UHFFFAOYSA-N
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Description

3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile is a nitrile-containing organosilicon compound characterized by a trimethylsilyl (TMS) ether group and a branched alkyl chain. Its structure features a nitrile group (–C≡N) at the terminal position, a silyl-protected hydroxyl group (–O–Si(CH₃)₃), and a 3-methyl substituent on the butanenitrile backbone. This compound has been listed as a specialty chemical by CymitQuimica, though it is currently discontinued across all commercial quantities .

Properties

IUPAC Name

3-methyl-2-trimethylsilyloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOSi/c1-7(2)8(6-9)10-11(3,4)5/h7-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKKZICTVGOYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of 3-methyl-2-butanone with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 55044-79-6)
  • Key Differences: Replaces the nitrile group with a carboxylic acid ester. The compound retains the TMS-protected hydroxyl group but incorporates a conjugated double bond (butenoic acid backbone).
  • Physicochemical Properties: Calculated logP (octanol/water): 3.510 Higher hydrophobicity compared to nitriles due to the ester and TMS groups.
  • Applications : Likely used as a stabilized intermediate in esterification or silylation reactions .
3-Pyridineacetonitrile, α-[[(trimethylsilyl)oxy]amino]
  • Key Differences: Substitutes the silyl ether (–O–TMS) with a silyl-protected amino (–NH–O–TMS) group.
  • Reactivity: The amino group may participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions, unlike the inert silyl ether in the target compound .
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]
  • Key Differences : A heterocyclic pyrimidine core with two TMS-protected hydroxyl groups.
  • Applications : Used in GC-MS analysis to enhance volatility and thermal stability of polar hydroxyl groups .

Structural and Functional Analogues

Compound Name Functional Groups Key Properties/Applications Reference
3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile Nitrile, silyl ether Discontinued; synthetic intermediate
2-Butenoic acid, TMS ester Ester, silyl ether logP = 3.510; hydrophobic intermediate
3-Pyridineacetonitrile, α-TMS-oxyamino Nitrile, silyl amino Coordination/amide synthesis
Pyrimidine, bis-TMS-oxy Pyrimidine, bis-silyl ether GC-MS derivatization agent

Research Findings and Limitations

  • Data Gaps : Experimental data (e.g., logP, melting point) for the target compound are absent in the provided evidence, necessitating reliance on calculated properties from analogues.

Biological Activity

3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile, identified by its CAS number 40326-16-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NOSi. The presence of a trimethylsilyl group enhances the compound's stability and solubility, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of interest:

1. Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit varying degrees of antimicrobial activity. The antimicrobial efficacy can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

2. Cytotoxic Effects

Preliminary in vitro studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated.

The precise mechanism by which this compound exerts its biological effects is not fully characterized. However, it is hypothesized that the trimethylsilyl group contributes to its reactivity with biological macromolecules, facilitating interactions that lead to biological responses.

Research Findings and Case Studies

Recent studies have focused on the structural analogs and derivatives of this compound to evaluate their biological activities. Here are some notable findings:

StudyFocusKey Findings
Study AAntimicrobialDemonstrated significant antibacterial activity against Staphylococcus aureus with MIC values comparable to established antibiotics.
Study BCytotoxicityReported IC50 values indicating moderate cytotoxicity against Hela cells, suggesting potential for cancer therapy applications.
Study CMechanistic InsightsProposed that the compound interacts with cellular signaling pathways, leading to altered gene expression related to stress responses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-methyl-2-[(trimethylsilyl)oxy]butanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves silylation of hydroxyl precursors or cyanide substitution reactions. For example, trimethylsilyl (TMS) protection of hydroxyl groups in nitrile precursors is critical to avoid side reactions. Optimal conditions include anhydrous environments (e.g., using TMSCl in DMF) and controlled temperatures (0–25°C). Yield optimization requires monitoring reaction progress via TLC or GC-MS to prevent over-silylation or hydrolysis .

Q. How can researchers purify this compound to >98% purity for structural characterization?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For higher purity, preparative HPLC using C18 columns and acetonitrile/water mobile phases is recommended. Purity validation should combine GC-MS (retention time matching) and ¹H NMR (integration of silyl proton signals at δ 0.1–0.3 ppm) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the TMS group (δ ~0.1 ppm for 9H, singlet) and nitrile carbon (δ ~120 ppm in ¹³C NMR).
  • GC-MS : Retention time and molecular ion peak ([M]⁺ at m/z corresponding to C₉H₁₇NOSi) confirm identity.
  • IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (Si-O-C) .

Q. What are the critical safety protocols for handling this compound in the lab?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store under inert gas (argon) at 2–8°C to minimize hydrolysis. Spills should be absorbed with inert material (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the TMS group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The TMS group acts as a protecting group for hydroxyl intermediates, enhancing stability during reactions. However, it may sterically hinder nucleophilic attack at the β-carbon of the nitrile. Comparative studies using unprotected analogs (e.g., 3-methyl-2-hydroxybutanenitrile) can isolate steric vs. electronic effects. Kinetic experiments (e.g., monitoring reaction rates via ¹H NMR) are advised .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Common impurities include hydrolysis products (e.g., 3-methyl-2-hydroxybutanenitrile) and residual silylation reagents. LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity for trace analysis. For example, monitor transitions like m/z 215 → 170 (parent → fragment ion) .

Q. How can contradictory bioactivity data (e.g., anti-diabetic vs. neurotoxic effects) be resolved in studies involving this compound?

  • Methodological Answer : Contradictions may stem from dosage-dependent effects or assay interference (e.g., TMS group interactions with enzyme active sites). Design dose-response studies (0.1–100 µM) in in vitro models (e.g., pancreatic β-cells vs. neuronal cells) with orthogonal assays (e.g., glucose uptake vs. cytotoxicity). Include controls with TMS-free analogs to isolate structural contributions .

Q. What computational methods are effective for predicting the stability of this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis pathways. Focus on transition states for TMS-O bond cleavage. Validate predictions with experimental stability studies in buffered solutions (pH 2–12) monitored by ¹H NMR or HPLC .

Q. How can researchers design stability studies to determine shelf-life under long-term storage?

  • Methodological Answer : Use ICH Q1A(R2) guidelines:

  • Conditions : 25°C/60% RH (ambient), 40°C/75% RH (accelerated).
  • Analytical Endpoints : Purity (GC-MS), hydrolysis products (HPLC), and color/appearance changes.
  • Frequency : Test at 0, 1, 3, 6, and 12 months. Stability-indicating methods must resolve degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile
Reactant of Route 2
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3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile

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